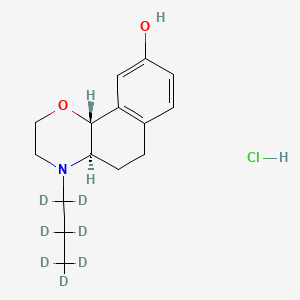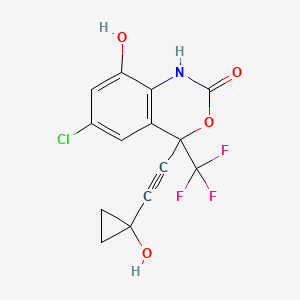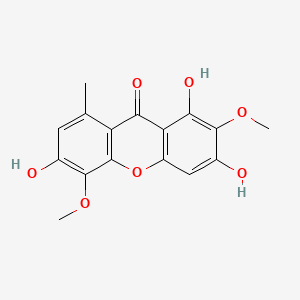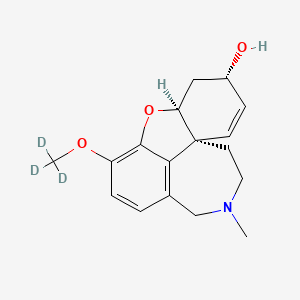
Epi-galanthamine-O-methyl-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
Epi-galanthamine-O-methyl-d3: is a labeled inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Epi-galanthamine-O-methyl-d3 can be used to study the effects of increased acetylcholine levels in the brain, which is particularly relevant in the research of neurodegenerative diseases like Alzheimer’s.
Botanical Studies
Epi-galanthamine-O-methyl-d3 can be used in botanical studies to explore the biosynthesis of galanthamine in plants like the genus Crinum . It can help in understanding the enzymatic pathways that lead to the production of this and other related alkaloids.
Biotechnological Production
The compound is also significant in biotechnological research aimed at optimizing the in vitro production of galanthamine. It can be used as a reference compound in studies focusing on micropropagation techniques and the enhancement of secondary metabolite production in plant species .
Mecanismo De Acción
Target of Action
Epi-galanthamine-O-methyl-d3 is a deuterium-labeled selective inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.
Mode of Action
The compound interacts with AChE, inhibiting its activity This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission
Result of Action
The primary molecular effect of Epi-galanthamine-O-methyl-d3 is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially improving memory and cognition. On a cellular level, the compound may also inhibit ion channels and protein interactions .
Propiedades
IUPAC Name |
(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-FDGFTHSKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

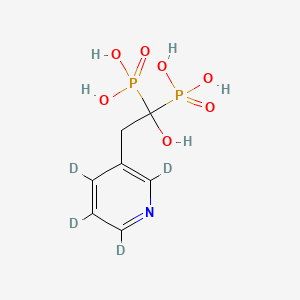


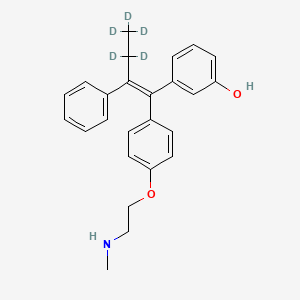
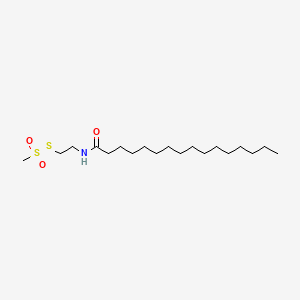

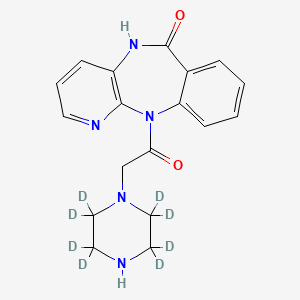
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
